2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol

Catalog No.
S13014449
CAS No.
672285-47-1
M.F
C9H12ClNS
M. Wt
201.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol

CAS Number

672285-47-1

Product Name

2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol

IUPAC Name

2-[(4-chlorophenyl)methylamino]ethanethiol

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

InChI

InChI=1S/C9H12ClNS/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2

InChI Key

HOFJVOPPEJDOFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCS)Cl

2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol, also known as 2-(4-chlorophenyl)ethane-1-thiol, is an organic compound characterized by its molecular formula C8H9ClSC_8H_9ClS. This compound features a thiol group (-SH) attached to an ethane backbone, with a 4-chlorophenyl group substituting one of the hydrogen atoms on the ethane. The presence of the chlorine atom in the para position of the phenyl ring significantly influences its chemical properties and biological activities. The thiol functional group is known for its reactivity, particularly in forming disulfides and engaging in nucleophilic substitution reactions.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
  • Reduction: Reduction reactions can convert sulfonyl derivatives back to thiols, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or alkoxides.

Research indicates that 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens.
  • Anticancer Activity: Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, although further studies are needed to elucidate its mechanisms of action .

The mechanism of action is thought to involve covalent bonding with proteins and enzymes via the thiol group, potentially leading to modulation of cellular pathways and inhibition of enzyme activity.

The synthesis of 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol can be achieved through several methods:

  • Reaction of 4-Chlorobenzyl Chloride with Thiourea: This method involves treating 4-chlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound.
  • Reduction of Sulfonyl Derivatives: Another approach involves reducing 2-(4-chlorophenyl)ethanesulfonyl chloride using reducing agents like lithium aluminum hydride.

In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Interaction studies involving 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol focus on its ability to form covalent bonds with biological macromolecules. The thiol group can react with cysteine residues in proteins, leading to alterations in protein function. Such interactions may underlie its observed biological activities and warrant further investigation into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiolContains a triazole ringExhibits strong antimicrobial activity .
4-ChloroanilineSimple aromatic amineLacks a thiol group; primarily used in dyes.
2-MercaptoethanolStraight-chain thiolWidely used as a reducing agent in biochemistry.
3-(4-Chlorophenyl)-3-hydroxypropanoic acidContains a hydroxyl groupPotential anti-inflammatory properties .

Uniqueness: The unique combination of a chlorinated phenyl group and a thiol functional group in 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol contributes to its distinctive chemical reactivity and potential biological activities compared to other similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

201.0378983 g/mol

Monoisotopic Mass

201.0378983 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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